Home > Products > Screening Compounds P67626 > 2-[methyl(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)amino]-5H,7H,8H-pyrano[4,3-b]pyridine-3-carbonitrile
2-[methyl(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)amino]-5H,7H,8H-pyrano[4,3-b]pyridine-3-carbonitrile - 2199254-30-1

2-[methyl(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)amino]-5H,7H,8H-pyrano[4,3-b]pyridine-3-carbonitrile

Catalog Number: EVT-3133576
CAS Number: 2199254-30-1
Molecular Formula: C18H18N8O
Molecular Weight: 362.397
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

3-[Methyl(1,2,3,4-tetrahydronaphthalen-2-yl)amino]pyrazine-2-carbonitrile

  • Compound Description: This compound was identified as an activator of GPR17 in a PRESTO-TANGO assay, a screening method for identifying compounds that induce β-arrestin recruitment to GPCRs. []
  • Relevance: Although structurally different from the main compound, its identification as a GPR17 activator makes it relevant when considering potential biological activities and structure-activity relationships. Further investigation into the structure-activity relationship of GPR17 activators might reveal common features shared with 2-[methyl(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)amino]-5H,7H,8H-pyrano[4,3-b]pyridine-3-carbonitrile. []

4-(4-Fluorophenyl)-5-methyl-N-(2-methyl-1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)thiophene-2-carboxamide

  • Compound Description: Similar to the previous compound, this molecule was also found to activate GPR17 in the same study using the PRESTO-TANGO assay. []
  • Relevance: The presence of heterocyclic moieties and an amide linker in its structure, although arranged differently, suggests a potential for shared pharmacophoric features with 2-[methyl(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)amino]-5H,7H,8H-pyrano[4,3-b]pyridine-3-carbonitrile. Again, this highlights the importance of investigating the structure-activity relationships within this group of GPR17 activators. []

({1-[(2-Chlorophenyl)methyl]-3,5-dimethyl-1H-pyrazol-4-yl}methyl)(methyl)[(1-methyl-1H-imidazol-2-yl)methyl]amine

  • Compound Description: This compound was also identified as a GPR17 activator in the same screening study. []
  • Relevance: While structurally distinct, the presence of multiple nitrogen-containing heterocycles suggests potential commonalities in binding interactions with GPR17 compared to 2-[methyl(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)amino]-5H,7H,8H-pyrano[4,3-b]pyridine-3-carbonitrile. []

N,N-Dimethyl-6-[(5-phenyl-1,3-oxazol-2-yl)methyl]-5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-4-amine

  • Compound Description: This GPR17 activator was identified alongside the previously mentioned compounds. []
  • Relevance: The presence of a pyrimidine ring fused to other heterocycles in this compound might offer insights into potential binding modes and pharmacophore requirements for GPR17 activation, potentially relevant to 2-[methyl(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)amino]-5H,7H,8H-pyrano[4,3-b]pyridine-3-carbonitrile. []

4-Phenyl-1-[6-(pyrrolidin-1-yl)-9H-purin-9-yl]butan-2-ol

  • Compound Description: This molecule, identified as a GPR17 activator, contains a purine core structure, a bicyclic heterocycle commonly found in nucleosides and nucleotides. []
  • Relevance: While the main compound lacks a purine core, the presence of fused heterocycles in both suggests a potential for similar interactions within the binding site of GPR17. This further supports the need to explore the structure-activity relationships within this series. []

2-(3-Fluorophenyl)-3-methyl-1-{[1,2,4]triazolo[4,3-a]pyridine-6-carbonyl}pyrrolidine

  • Compound Description: This compound, another GPR17 activator, features a triazolopyridine moiety, highlighting the potential relevance of this heterocyclic system for GPR17 activation. []
  • Relevance: This compound shares the triazole moiety with 2-[methyl(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)amino]-5H,7H,8H-pyrano[4,3-b]pyridine-3-carbonitrile. Understanding the specific interactions of this moiety within the GPR17 binding site could be valuable for understanding the potential activity of the main compound. []

2,6,6-Trimethyl-N-({2-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-6-yl}methyl)-4,5,6,7-tetrahydro-1-benzofuran-4-amine

  • Compound Description: This compound, a GPR17 activator, contains a pyrazolopyrimidine core. []
  • Relevance: While structurally different from the main compound, the presence of fused heterocycles and amine linkers suggests potential shared pharmacophoric elements with 2-[methyl(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)amino]-5H,7H,8H-pyrano[4,3-b]pyridine-3-carbonitrile. Further investigation into the structure-activity relationships of GPR17 activators is needed to confirm this. []

2-Aminopyridoimidazotriazines

  • Compound Description: These compounds, synthesized from 2,3-diaminopyridine, have shown promising antibacterial and antifungal activities. []
  • Relevance: The presence of fused heterocyclic systems containing nitrogen in their structure makes them structurally similar to 2-[methyl(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)amino]-5H,7H,8H-pyrano[4,3-b]pyridine-3-carbonitrile. This similarity hints at a possibility of shared or analogous biological activities. []

Pyridoimidazopyrimidines

  • Compound Description: These are another class of heterocyclic compounds synthesized from 2,3-diaminopyridine and investigated for their biological activities. []
  • Relevance: These compounds, like 2-[methyl(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)amino]-5H,7H,8H-pyrano[4,3-b]pyridine-3-carbonitrile, feature a complex structure with fused nitrogen-containing heterocycles, suggesting potential similarities in their chemical properties and potential biological activities. []

Pyridoimidazotriazoles

  • Compound Description: These heterocyclic compounds, derived from 2,3-diaminopyridine, have been studied for their potential biological applications. []
  • Relevance: These compounds share the triazole ring system with 2-[methyl(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)amino]-5H,7H,8H-pyrano[4,3-b]pyridine-3-carbonitrile. This structural similarity might indicate comparable reactivity or potential for similar biological activities. []

Pyridoimidazoles

  • Compound Description: This class of compounds, synthesized from 2,3-diaminopyridine, has been the subject of research for various therapeutic applications. []
  • Relevance: The shared presence of fused nitrogen-containing heterocycles between these compounds and 2-[methyl(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)amino]-5H,7H,8H-pyrano[4,3-b]pyridine-3-carbonitrile makes them structurally related and potentially relevant for understanding the chemical behavior and possible biological activities. []

1,2,4-Triazolo[4,3-b]pyridazines

  • Compound Description: This class of compounds was synthesized from 3-hydrazinopyridazines, often involving a two-step process of condensation with aldehydes or their enamino analogs followed by oxidative cyclization. These compounds have been explored for diverse applications, with derivatives incorporating various functional groups, including alanine, polyols, C-nucleosides, and terpenes. []
  • Relevance: These compounds share the 1,2,4-triazolo[4,3-b]pyridazine core structure with 2-[methyl(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)amino]-5H,7H,8H-pyrano[4,3-b]pyridine-3-carbonitrile. This structural similarity might suggest comparable reactivity or potential for similar biological activities. []

7-Hydroxy/Amino-5-methyl-6-(5-substituted-[1,2,4]oxadiazol-3-yl)-2-oxo-2H-pyrano[2,3-b]pyridine-3-carboxylic acid amides

  • Compound Description: These compounds were synthesized from ethyl 2H-pyrano[2,3-b]pyridine-3-carboxylate through a series of reactions, including treatment with ammonia, conversion to carboxamidoximes, and finally, reaction with various acid chlorides to yield the 1,2,4-oxadiazole derivatives. []
  • Relevance: The presence of a pyrano[2,3-b]pyridine core, although with a different substitution pattern, suggests a structural relationship with 2-[methyl(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)amino]-5H,7H,8H-pyrano[4,3-b]pyridine-3-carbonitrile. This similarity could be valuable for understanding the reactivity and potential biological activities of the main compound. []

Benzodiazepines

  • Compound Description: This class of drugs is known for its sedative, hypnotic, anxiolytic, anticonvulsant, and muscle relaxant properties. Their effects are attributed to their interaction with GABAA receptors, specifically those containing α1 subunits. []
  • Relevance: While structurally distinct from the main compound, understanding the role of α1 subunit-containing GABAA receptors in benzodiazepine-induced sedative effects provides a valuable point of reference when investigating the potential biological activities of 2-[methyl(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)amino]-5H,7H,8H-pyrano[4,3-b]pyridine-3-carbonitrile, especially if it exhibits similar pharmacological effects. []

Properties

CAS Number

2199254-30-1

Product Name

2-[methyl(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)amino]-5H,7H,8H-pyrano[4,3-b]pyridine-3-carbonitrile

IUPAC Name

2-[methyl-[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]amino]-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile

Molecular Formula

C18H18N8O

Molecular Weight

362.397

InChI

InChI=1S/C18H18N8O/c1-24(18-12(7-19)6-13-10-27-5-4-15(13)21-18)14-8-25(9-14)17-3-2-16-22-20-11-26(16)23-17/h2-3,6,11,14H,4-5,8-10H2,1H3

InChI Key

WTGQRAJOAYTKRM-UHFFFAOYSA-N

SMILES

CN(C1CN(C1)C2=NN3C=NN=C3C=C2)C4=C(C=C5COCCC5=N4)C#N

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.